N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13644210
InChI: InChI=1S/C11H14FN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H/t8-;/m1./s1
SMILES:
Molecular Formula: C11H15ClFN
Molecular Weight: 215.69 g/mol

N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride

CAS No.:

Cat. No.: VC13644210

Molecular Formula: C11H15ClFN

Molecular Weight: 215.69 g/mol

* For research use only. Not for human or veterinary use.

N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride -

Specification

Molecular Formula C11H15ClFN
Molecular Weight 215.69 g/mol
IUPAC Name N-[(1R)-1-(4-fluorophenyl)ethyl]cyclopropanamine;hydrochloride
Standard InChI InChI=1S/C11H14FN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H/t8-;/m1./s1
Standard InChI Key HWVMIUHPICOBDR-DDWIOCJRSA-N
Isomeric SMILES C[C@H](C1=CC=C(C=C1)F)NC2CC2.Cl
Canonical SMILES CC(C1=CC=C(C=C1)F)NC2CC2.Cl

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Stereochemistry

The IUPAC name for this compound is (R)-N-(1-(4-fluorophenyl)ethyl)cyclopropanamine hydrochloride, reflecting its absolute (R)-configuration at the chiral carbon . The stereochemistry is critical to its biological activity, as enantiomeric purity influences receptor binding selectivity. The SMILES notation Cl.CC@Hc2ccc(F)cc2 and InChIKey HWVMIUHPICOBDR-DDWIOCJRSA-N provide unambiguous representations of its structure, confirming the spatial arrangement of the cyclopropane ring, fluorophenyl group, and ethylamine backbone .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅ClFN
Molecular Weight215.69 g/mol
Melting PointNot reported-
SolubilityLikely soluble in polar solvents
LogP (Octanol-Water)Estimated 2.1–2.5 (analog)

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-[(1R)-1-(4-fluorophenyl)ethyl]cyclopropanamine hydrochloride typically involves asymmetric reductive amination, as outlined in patent US20190315735A1 :

  • Cyclopropane Ring Formation: Cyclopropanation of allylic precursors using diazomethane or Simmons-Smith reagents.

  • Chiral Amine Introduction: Enzymatic resolution or chiral auxiliaries to achieve the (R)-configuration .

  • Hydrochloride Salt Formation: Treatment with HCl in anhydrous ether to improve stability .

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinctive signals for the cyclopropane protons (δ 0.5–1.2 ppm), fluorophenyl aromatic protons (δ 7.2–7.4 ppm), and ethylamine methyl group (δ 1.3 ppm) . High-resolution mass spectrometry (HRMS) data align with the theoretical molecular weight of 215.69 g/mol .

Comparative Analysis with Structural Analogs

Table 2: Comparison of 4-Fluoro and 3-Fluoro Derivatives

Parameter4-Fluoro Derivative3-Fluoro Derivative
CAS Number2366991-75-3 VC13658226
Molecular Weight215.69 g/mol 215.69 g/mol
LogP2.3 (estimated)2.5
SERT IC₅₀12 nM 18 nM
Bioavailability45% (murine) 38% (murine)

The 4-fluoro substitution confers superior receptor selectivity and oral bioavailability compared to the 3-fluoro isomer, likely due to optimized halogen bonding with SERT .

Future Research Directions

  • Clinical Translation: Phase I trials to assess pharmacokinetics and safety in humans.

  • Structure-Activity Relationships: Synthesis of deuterated analogs to prolong metabolic stability.

  • Combination Therapies: Synergistic effects with existing antidepressants or anticonvulsants.

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